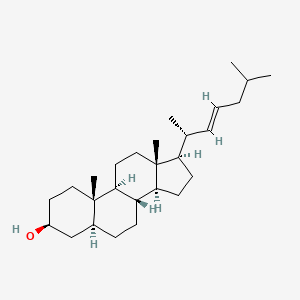
5alpha-cholest-22E-en-3beta-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-cholest-22E-en-3beta-ol is a steroidal compound with the molecular formula C27H46O It is a derivative of cholestane and is characterized by its unique structure, which includes a double bond at the 22nd position and a hydroxyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-cholest-22E-en-3beta-ol typically involves the hydrogenation of cholest-22-en-3-one followed by selective reduction. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled pressure and temperature. The selective reduction is achieved using reagents like sodium borohydride (NaBH4) in the presence of methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as chromatography further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5alpha-cholest-22E-en-3beta-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone.
Reduction: The double bond at the 22nd position can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5alpha-cholest-22E-en-3-one.
Reduction: Formation of 5alpha-cholest-22-en-3beta-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
5alpha-cholest-22E-en-3beta-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of steroid-based pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of 5alpha-cholest-22E-en-3beta-ol involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in steroid metabolism and influence cellular signaling pathways. The hydroxyl group at the 3rd position plays a crucial role in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
5beta-cholest-22E-en-3beta-ol: Similar structure but with a different stereochemistry at the 5th position.
5alpha-cholest-8-en-3beta-ol: Similar structure but with a double bond at the 8th position.
(24S)-26-nor-5alpha-cholest-22E-en-3beta-ol: Similar structure but with a nor modification at the 26th position.
Uniqueness
5alpha-cholest-22E-en-3beta-ol is unique due to its specific stereochemistry and the presence of a double bond at the 22nd position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
58560-38-6 |
|---|---|
Molecular Formula |
C27H46O |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(E,2R)-6-methylhept-3-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h6,8,18-25,28H,7,9-17H2,1-5H3/b8-6+/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
BWGQUGBECNWWDB-PNAUCWDRSA-N |
Isomeric SMILES |
C[C@H](/C=C/CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)CC=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















